molecular formula C13H15N3O2 B3096905 3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine CAS No. 1291207-75-4

3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine

Cat. No.: B3096905
CAS No.: 1291207-75-4
M. Wt: 245.28
InChI Key: JLVYRWYCXJBGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine is a compound that features a benzimidazole moiety linked to a cyclopropylalanine structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a cyclopropyl group can enhance the compound’s stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring Common reagents used in these reactions include carbondisulphide in alkaline alcoholic solution, aromatic or aliphatic aldehydes, and cyanogen bromide in acetonitrile solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(benzimidazol-1-yl)-2-(cyclopropylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(18)11(15-9-5-6-9)7-16-8-14-10-3-1-2-4-12(10)16/h1-4,8-9,11,15H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVYRWYCXJBGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(CN2C=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine
Reactant of Route 2
3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine
Reactant of Route 3
3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine
Reactant of Route 4
3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine
Reactant of Route 5
3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine
Reactant of Route 6
3-(1H-benzimidazol-1-yl)-N-cyclopropylalanine

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